molecular formula C10H20O4 B12551345 Butanoic acid, 3,3-dimethoxy-2-(1-methylethyl)-, methyl ester CAS No. 192324-96-2

Butanoic acid, 3,3-dimethoxy-2-(1-methylethyl)-, methyl ester

Cat. No.: B12551345
CAS No.: 192324-96-2
M. Wt: 204.26 g/mol
InChI Key: IFQNXYHCBYHKKX-UHFFFAOYSA-N
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Description

Butanoic acid, 3,3-dimethoxy-2-(1-methylethyl)-, methyl ester is a chemical compound with the molecular formula C10H20O4. This compound is known for its unique structural features, which include a butanoic acid backbone with dimethoxy and isopropyl groups, and a methyl ester functional group. It is used in various scientific and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3,3-dimethoxy-2-(1-methylethyl)-, methyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid derivatives with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The use of dimethoxy and isopropyl groups requires specific reagents and conditions to ensure selective substitution and protection of functional groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired ester product .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3,3-dimethoxy-2-(1-methylethyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butanoic acid, 3,3-dimethoxy-2-(1-methylethyl)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of butanoic acid, 3,3-dimethoxy-2-(1-methylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes or receptors. The dimethoxy and isopropyl groups may influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 3,3-dimethoxy-2-(1-methylethyl)-: Similar structure but without the methyl ester group.

    Butanoic acid, 3,3-dimethoxy-: Lacks the isopropyl group.

    Butanoic acid, 2-(1-methylethyl)-: Lacks the dimethoxy groups.

Uniqueness

Butanoic acid, 3,3-dimethoxy-2-(1-methylethyl)-, methyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both dimethoxy and isopropyl groups, along with the methyl ester, makes it distinct from other similar compounds .

Properties

CAS No.

192324-96-2

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

methyl 3,3-dimethoxy-2-propan-2-ylbutanoate

InChI

InChI=1S/C10H20O4/c1-7(2)8(9(11)12-4)10(3,13-5)14-6/h7-8H,1-6H3

InChI Key

IFQNXYHCBYHKKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)C(C)(OC)OC

Origin of Product

United States

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